molecular formula C38H63NO13 B13421506 Cycloester Erythromycin Enol Ether

Cycloester Erythromycin Enol Ether

Cat. No.: B13421506
M. Wt: 741.9 g/mol
InChI Key: LRWLNXGYFLIVFX-MUIXFKRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloester Erythromycin Enol Ether is a derivative of Erythromycin A Enol Ether, which is an impurity of Erythromycin . Erythromycin is a well-known macrolide antibiotic used to treat various bacterial infections. This compound retains some of the structural features of Erythromycin, making it an interesting compound for research and development in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloester Erythromycin Enol Ether is typically synthesized from Erythromycin A Enol Ether through a series of chemical reactions. The process involves the formation of the enol ether intermediate, followed by cyclization to form the cycloester structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cycloester Erythromycin Enol Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

Cycloester Erythromycin Enol Ether has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloester Erythromycin Enol Ether involves its interaction with bacterial ribosomes, similar to Erythromycin. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism disrupts the growth and replication of susceptible bacteria.

Comparison with Similar Compounds

Cycloester Erythromycin Enol Ether can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other macrolides .

Properties

Molecular Formula

C38H63NO13

Molecular Weight

741.9 g/mol

IUPAC Name

(2R,3S,7S,8R,11R,12S,13S,14R,15R)-14-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,7,11,13,15,17-hexamethyl-4,6,9,18-tetraoxatricyclo[13.2.1.03,7]octadec-1(17)-ene-5,10-dione

InChI

InChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1

InChI Key

LRWLNXGYFLIVFX-MUIXFKRTSA-N

Isomeric SMILES

CC[C@@H]1[C@]2([C@H]([C@H](C3=C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)OC(=O)O2)C

Canonical SMILES

CCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C

Origin of Product

United States

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